CK-636

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

CK-636 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de tiofeno-2-carboxamida. La ruta de síntesis típicamente involucra los siguientes pasos:

Formación del Derivado de Indol: La síntesis comienza con la preparación de un derivado de indol, el cual se logra mediante una reacción de síntesis de indol de Fischer.

Reacción de Acoplamiento: El derivado de indol se acopla entonces con un derivado de ácido tiofeno-2-carboxílico utilizando un reactivo de acoplamiento como N,N’-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP).

Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener this compound con alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) se emplean para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Biochemical Inhibition Mechanism

CK-636 binds reversibly to the Arp2/3 complex, locking it in an inactive conformation by preventing the movement of Arp2 and Arp3 subunits required for branch formation . Structural studies reveal:

-

Binding site : Hydrophobic pocket between subdomain 4 of Arp2 and subdomain 1 of Arp3 .

-

Hydrogen bonds :

-

Conformational changes :

Comparative Inhibition Efficacy

This compound shows species-dependent activity, with IC₅₀ values for actin polymerization inhibition:

| Arp2/3 Source | IC₅₀ (this compound) | IC₅₀ (CK-666) |

|---|---|---|

| Bovine (Bt) | 32 μM | 17 μM |

| Fission yeast (Sp) | 24 μM | 5 μM |

| Human (Hs) | 4 μM | 4 μM |

Data derived from pyrenyl-actin fluorescence assays .

This compound is less potent than its analog CK-666 in non-human systems due to weaker van der Waals interactions in the hydrophobic pocket .

Cellular Effects and Functional Validation

In SKOV3 cells infected with Listeria monocytogenes:

-

Reversible inhibition: Filament halos reformed after compound removal .

-

Control experiments : Inactive analogs (e.g., CK-689) showed no effect .

Structural Insights from X-Ray Crystallography

Co-crystallization with Arp2/3 complex (PDB: 3UKR) revealed:

-

Electron density mapping : this compound occupies a cleft between Arp2 and Arp3, displacing Arp2 Arg250 .

-

Key interactions :

Species Conservation and Selectivity

The this compound binding site is conserved across eukaryotes, but the compound does not inhibit:

Limitations and Analog Development

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Research

- CK-636 has been studied for its role in inhibiting cancer cell migration and invasion. The Arp2/3 complex is often overexpressed in tumors, correlating with poor prognosis. Inhibiting this complex with this compound can induce apoptosis in cancer cells and reduce metastatic potential .

- Case studies have shown that this compound effectively suppresses the growth of tumors in animal models by disrupting the cytoskeletal organization required for cancer cell motility .

-

Developmental Biology

- Research indicates that this compound affects embryonic development by disrupting actin dynamics. For instance, exposure to this compound during early development stages in model organisms led to observable defects such as impaired cell division and altered morphogenesis .

- Studies using sea urchin embryos demonstrated that this compound could inhibit specific developmental processes linked to the Arp2/3 complex's function .

-

Neuroscience

- The compound has been explored for its effects on neuronal development and synaptic plasticity. Inhibition of the Arp2/3 complex by this compound can influence dendritic spine formation and stability, which are critical for learning and memory processes .

- Experimental findings suggest that this compound may modulate synaptic function by altering actin filament dynamics within neurons .

- Reproductive Biology

Data Tables

Case Studies

- Tumor Suppression in Animal Models

- Embryonic Developmental Defects

- Neuronal Plasticity Studies

Mecanismo De Acción

CK-636 ejerce sus efectos uniéndose al complejo Arp2/3, específicamente entre las subunidades Arp2 y Arp3. Esta unión impide que el complejo adopte su conformación activa, inhibiendo así la nucleación y polimerización de actina. El compuesto se inserta en el núcleo hidrofóbico de Arp3, alterando su conformación y bloqueando el movimiento de Arp2 y Arp3 a sus estados activos .

Comparación Con Compuestos Similares

Compuestos Similares

CK-666: Otro inhibidor del complejo Arp2/3 que estabiliza el estado inactivo del complejo.

Unicidad de CK-636

This compound es único en su sitio de unión específico y mecanismo de acción. A diferencia de CK-666, que estabiliza el estado inactivo, this compound bloquea directamente el movimiento de Arp2 y Arp3 a sus conformaciones activas. Este modo de inhibición distinto hace que this compound sea una herramienta valiosa para estudiar el complejo Arp2/3 y su papel en la polimerización de actina .

Actividad Biológica

CK-636 is a small molecule inhibitor targeting the Arp2/3 complex, a crucial regulator of actin nucleation and dynamics within cells. Its biological activity has been extensively studied, revealing significant insights into its mechanism of action, effects on cellular processes, and potential applications in research and therapy.

This compound functions by binding between the Arp2 and Arp3 subunits of the Arp2/3 complex. This binding inhibits the conformational changes necessary for the activation of the complex, thereby blocking its ability to nucleate actin filaments. The inhibition is concentration-dependent, with reported IC50 values indicating varying potency across different species:

| Species | IC50 (μM) |

|---|---|

| Human (Hs) | 4 |

| Fission Yeast (Sp) | 24 |

| Bovine (Bt) | 32 |

In live cell assays using Listeria-infected SKOV3 cells, this compound demonstrated an IC50 of 22 μM for reducing actin filament comet tail formation, highlighting its effectiveness in a biological context .

Effects on Cell Motility and Cytoskeleton Dynamics

Research has shown that this compound significantly alters actin cytoskeleton dynamics, which is essential for various cellular processes, including motility and morphology. For instance, treatment with this compound leads to a reorganization of F-actin in cell lines such as M-1, affecting cell motility rates. Higher concentrations (100 μM and above) were used to observe significant effects on cytoskeletal rearrangement .

Case Study: Impact on Cell Migration

In a study examining the effects of this compound on cell migration, researchers found that treatment resulted in decreased motility due to the disruption of actin filament formation. The compound's ability to inhibit actin polymerization was confirmed through various assays that measured changes in cell shape and movement .

Comparative Analysis with Other Inhibitors

This compound is part of a broader class of Arp2/3 inhibitors, including CK-666 and CK-869. While all these compounds inhibit the Arp2/3 complex, they do so via different mechanisms. For example:

| Compound | Mechanism | IC50 (μM) |

|---|---|---|

| This compound | Blocks conformational change between Arp2 and Arp3 | 4 |

| CK-666 | Stabilizes the inactive state of Arp2/3 | 5 |

| CK-869 | Disrupts protein-protein interactions in the complex | 17 |

These differences highlight the potential for using these compounds in various experimental setups to dissect the role of the Arp2/3 complex in cellular functions .

Applications in Research

This compound has been utilized in studies investigating endosomal trafficking, where it was shown to decrease actin density around early endosomes. This effect suggests that inhibiting the Arp2/3 complex can influence intracellular transport mechanisms critical for cell signaling and homeostasis .

Future Directions

The ongoing research into this compound and related compounds continues to reveal their potential therapeutic applications, particularly in diseases characterized by aberrant cell motility, such as cancer metastasis. Further exploration into their pharmacokinetics and long-term effects will be essential for translating these findings into clinical settings.

Propiedades

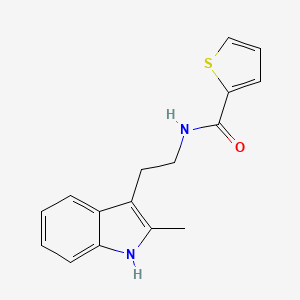

IUPAC Name |

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAKNPKRLPMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442632-72-6 | |

| Record name | N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CK-636 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CK-636?

A: this compound is a potent and selective inhibitor of the actin-related protein 2/3 (Arp2/3) complex [, , , ]. The Arp2/3 complex plays a critical role in actin polymerization by initiating the formation of branched actin networks. By inhibiting Arp2/3, this compound disrupts actin filament assembly and downstream cellular processes dependent on actin dynamics.

Q2: How does the localization of the Arp2/3 complex in sperm cells change with this compound treatment?

A: Research indicates that this compound alters the distribution of the Arp2/3 complex within bovine spermatozoa []. Specifically, it affects the ratio of Arp2/3 localization between the acrosome and the equatorial region, suggesting a role for the complex in morphological changes during capacitation.

Q3: Does this compound affect fertilization and early embryonic development?

A: Studies using mouse models revealed that exposure to high concentrations of this compound reduced both fertilization and embryo development []. Interestingly, while 100 μM this compound initially increased fertilization rates, it subsequently led to decreased embryo development, highlighting the delicate balance required for successful reproduction.

Q4: Are there potential implications of these findings for male fertility?

A: The research suggests that the Arp2/3 complex and its regulation by compounds like this compound are crucial for normal sperm function and male fertility []. Further investigation into this area could provide valuable insights into the mechanisms underlying infertility and potentially lead to the development of novel therapeutic targets or diagnostic markers.

Q5: Beyond sperm, how else does this compound influence cell motility?

A: this compound has proven useful in studying T cell migration on surfaces with complex nanotopography []. Inhibition of Arp2/3 by this compound revealed the importance of lamellipodia formation, driven by actin polymerization, for T cell movement across these surfaces, particularly at sharp turning points.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.